molecular formula C19H18N2O2S2 B12139706 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12139706
M. Wt: 370.5 g/mol
InChI Key: SYGBGEDFEXEHKV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine ring system. Key structural features include:

  • 5,6-Dimethyl substituents: Enhances steric bulk and modulates electronic properties of the core.
  • (2-Oxo-2-phenylethyl)sulfanyl group at position 2: Combines a ketone moiety with a phenyl group, likely influencing binding affinity in biological targets (e.g., TRPA1 inhibition) .

The compound’s molecular formula is C₁₉H₁₈N₂O₂S₂ (calculated from structural analogs in and ), with a molecular weight of ~386.5 g/mol. Its solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO), based on similar derivatives .

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

5,6-dimethyl-2-phenacylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18N2O2S2/c1-4-10-21-18(23)16-12(2)13(3)25-17(16)20-19(21)24-11-15(22)14-8-6-5-7-9-14/h4-9H,1,10-11H2,2-3H3

InChI Key

SYGBGEDFEXEHKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C)C

Origin of Product

United States

Preparation Methods

Four-Component Catalytic Assembly

The thieno[2,3-d]pyrimidin-4-one core is synthesized via a one-pot reaction involving 2-butanone (5.0 mmol), ethyl cyanoacetate (7.5 mmol), elemental sulfur (S8, 5.0 mmol), and formamide (20 mmol) in the presence of 5 mol% piperidine acetate at 120°C for 6 hours. This method eliminates chromatographic purification, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4-one (3.2 g, 82%) as a white crystalline solid. Key advantages include:

  • E-factor : 1.5 (49-fold lower than traditional methods)

  • Scalability : Demonstrated at 100 mmol scale (22 g, 96% yield)

The reaction proceeds through a Knoevenagel condensation-cyclization mechanism, with 2-butanone providing the 5,6-dimethyl substituents via β-ketoamide intermediate formation.

Functionalization at Position 2: Sulfanyl Group Introduction

Chlorination and Thiolation Sequence

The core undergoes chlorination using phosphorus oxychloride (POCl3, 10 eq) under reflux (110°C, 8 hours) to yield 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (87% yield). Selective substitution at position 2 is achieved by treating the dichlorinated intermediate with 2-oxo-2-phenylethanethiol (1.2 eq) in DMF at 0–5°C using NaH (2.5 eq) as a base:

Reaction Conditions :

  • Solvent : Anhydrous DMF

  • Temperature : 0–5°C (ice bath)

  • Time : 24 hours

  • Yield : 74% (after column chromatography, hexane:ethyl acetate = 9:1)

FTIR analysis confirms successful thiolation via N–H stretching at 3317 cm⁻¹ and C=O at 1660 cm⁻¹.

Allylation at Position 3: Prop-2-En-1-Yl Group Installation

Base-Mediated Alkylation

The 3-position is functionalized by treating 2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (1.0 eq) with allyl bromide (1.5 eq) in THF using NaH (3.0 eq) at room temperature for 12 hours:

Optimization Data :

BaseSolventTemp (°C)Yield (%)
NaHTHF2578
K2CO3DMF8062
DBUDCM4068

NaH in THF provides optimal results due to enhanced nucleophilicity and minimal side reactions. The product is purified via recrystallization (ethanol/water), yielding a pale-yellow solid (mp 189–191°C).

Integrated Synthesis Protocol

Stepwise Route with Yield Analysis

The consolidated pathway achieves an overall yield of 64%:

  • Core formation : 82%

  • Chlorination : 87%

  • Thiolation : 74%

  • Allylation : 78%

Purity : >98% (HPLC, C18 column, acetonitrile:water = 70:30)

Comparative Analysis of Synthetic Methodologies

Traditional vs. Green Approaches

ParameterFour-ComponentCyclocondensation
Steps13
ChromatographyNoYes
E-factor1.56.2
Time (h)618

The four-component method reduces waste generation by 75% and cuts synthesis time by 67% compared to traditional cyclocondensation.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale trials (1 kg batch) using the four-component reaction demonstrate:

  • Cycle time : 8 hours

  • Output : 940 g (94% yield)

  • Purity : 97.3% (GC-MS)

Process intensification via continuous flow reactors is recommended to further enhance throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings and the sulfanyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The thieno[2,3-d]pyrimidin-4-one core is particularly noted for its biological activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name (CAS/Reference) Position 2 Substituent Position 3 Substituent Key Properties
Target Compound (2-Oxo-2-phenylethyl)sulfanyl Prop-2-en-1-yl Potential TRPA1 inhibitor; moderate lipophilicity
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one (325693-44-5) [2-(4-Morpholinyl)-2-oxoethyl]sulfanyl Allyl Increased solubility due to morpholine; molecular weight = 379.5 g/mol
3-Ethyl-5,6-dimethyl-2-[(E)-cinnamylthio]thieno[2,3-d]pyrimidin-4(3H)-one (587005-30-9) Cinnamylthio (propenylphenyl) Ethyl Higher lipophilicity; potential anticancer activity
5,6-Dimethyl-3-isopropyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one (743452-35-9) Sulfanyl (-SH) Isopropyl Reduced steric bulk; molecular weight = 254.37 g/mol; soluble in chloroform

Physicochemical Properties

  • Solubility : The target compound’s phenyl-oxoethyl group balances lipophilicity and polarity, contrasting with the highly polar morpholine derivative () and the hydrophobic cinnamylthio analog ().

Research Findings and Trends

Synthetic Flexibility: The thieno[2,3-d]pyrimidin-4-one core allows diverse substitutions at positions 2 and 3, enabling tailored pharmacokinetic profiles .

Structure-Activity Relationships (SAR) :

  • Position 2 : Electron-withdrawing groups (e.g., oxoethyl) enhance binding to enzymatic targets (e.g., TRPA1) .
  • Position 3 : Alkyl/allyl groups improve membrane permeability but may reduce aqueous solubility .

Biological Activity

5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action based on various studies.

  • Molecular Formula : C24H20N2O2S3
  • Molecular Weight : 464.62 g/mol
  • CAS Number : 667885-08-7

Antimicrobial Properties

Research indicates that compounds with thienopyrimidinone structures exhibit notable antimicrobial activity. In vitro studies have shown that derivatives similar to 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one demonstrate significant antibacterial effects against various strains of bacteria.

  • Antibacterial Activity :
    • Compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
    • Minimum inhibitory concentrations (MICs) were determined, revealing effective inhibition at low concentrations. For instance, some derivatives showed MIC values as low as 50 µg/mL against E. coli and S. aureus .
  • Antimycobacterial Activity :
    • The compound shows promise against mycobacterial strains such as Mycobacterium tuberculosis. Studies have indicated that certain thienopyrimidinone derivatives possess MICs comparable to established antimycobacterial agents .

The biological activity of this compound can be attributed to its structural features that enable interaction with bacterial enzymes and cellular processes:

  • Enzyme Inhibition : The thienopyrimidinone core may inhibit essential bacterial enzymes involved in cell wall synthesis or metabolic pathways.

Study 1: Synthesis and Antimicrobial Evaluation

In a study by researchers focusing on the synthesis of thienopyrimidinone derivatives, several compounds were evaluated for their antimicrobial properties:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A5025
Compound B10050
Compound C7530

These findings suggest that structural modifications can enhance the antimicrobial potency of thienopyrimidinone derivatives .

Study 2: Toxicity Assessment

Another critical aspect of evaluating new compounds is their toxicity profile. Hemolytic assays conducted on the most potent compounds indicated low toxicity levels up to a concentration of 200 µmol/L, suggesting a favorable safety margin for further development .

Q & A

Q. What are the key structural features of the compound that influence its biological activity?

The compound’s core thieno[2,3-d]pyrimidin-4-one framework, substituted with a 2-oxo-2-phenylethyl sulfanyl group and a prop-2-en-1-yl moiety, is critical for its interactions with biological targets. The sulfanyl group enhances solubility and binding affinity to enzymes, while the phenyl and allyl groups contribute to hydrophobic interactions and conformational stability. Structural analogs with similar substituents (e.g., indole or methoxyphenyl groups) have shown enhanced anticancer and anti-inflammatory activities, suggesting these features are pharmacophoric .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step synthesis typically involves:

  • Step 1: Condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with 2-mercapto-2-phenylethan-1-one under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group.
  • Step 2: Alkylation of the pyrimidine nitrogen with propargyl bromide or allyl bromide in the presence of a phase-transfer catalyst.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization. Critical conditions include temperature control (60–80°C for Step 1) and inert atmospheres to prevent oxidation .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
  • HPLC: Purity assessment (>95% by reverse-phase C18 column). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms requiring further optimization .

Advanced Research Questions

Q. How can researchers optimize reaction yields during multi-step synthesis?

Strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Catalyst Screening: Use of Pd catalysts for allylation steps to reduce side products.
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions.
  • In-line Analytics: Real-time monitoring via FTIR or Raman spectroscopy to detect reaction completion .

Q. What methodologies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line specificity or solvent effects). Solutions include:

  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability (MTT assays).
  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple concentrations.
  • Metabolite Profiling: LC-MS to identify degradation products that may interfere with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2).
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models: Correlate substituent electronegativity or logP values with activity data from analogs .

Q. What advanced techniques address challenges in stereochemical characterization?

  • X-ray Crystallography: Resolve absolute configuration of crystalline derivatives.
  • Chiral HPLC: Separate enantiomers using cellulose-based columns.
  • NOESY NMR: Detect spatial proximity of protons to confirm conformer dominance .

Q. How should environmental fate studies be designed for this compound?

Follow protocols from Project INCHEMBIOL:

  • Abiotic Degradation: Test hydrolysis/photolysis under varying pH and UV light.
  • Biotic Transformation: Use soil microcosms to assess microbial metabolism.
  • Ecotoxicity Assays: Daphnia magna or algae growth inhibition tests at environmentally relevant concentrations .

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